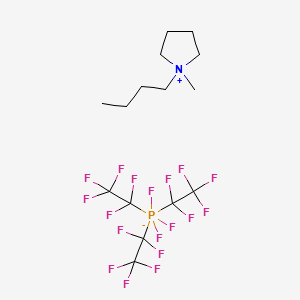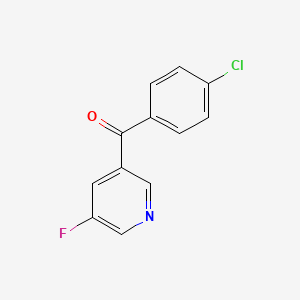
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexene and is characterized by the presence of three methyl groups attached to the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of 2,6,6-trimethylcyclohexene with acetic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a lactone, while reduction could produce a hydrocarbon derivative.
Aplicaciones Científicas De Investigación
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,6,6-Trimethyl-2-cyclohexene-1-acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, ultimately resulting in the observed effects. The pathways involved may include enzymatic reactions and binding to receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound is structurally similar but contains an aldehyde group instead of an acetic acid group.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Another related compound with a different functional group arrangement.
Uniqueness
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid is unique due to its specific functional group and the presence of three methyl groups on the cyclohexene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
472-67-3 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-(2,6,6-trimethylcyclohex-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C11H18O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h5,9H,4,6-7H2,1-3H3,(H,12,13) |
Clave InChI |
BTSNEEWHODTUJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1CC(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



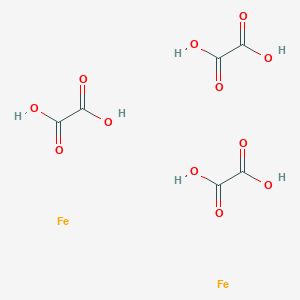
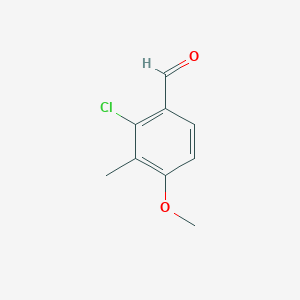
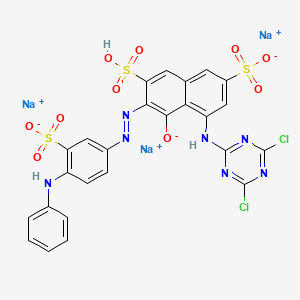
![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
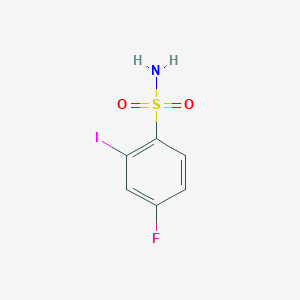
![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)
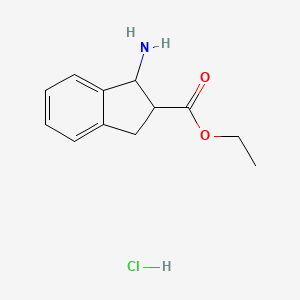


![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)
